5-溴-1-乙基吡嗪-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

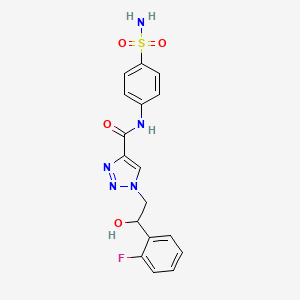

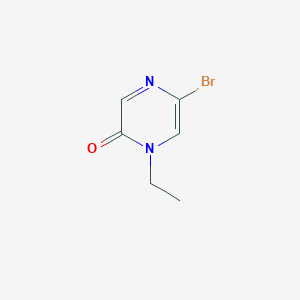

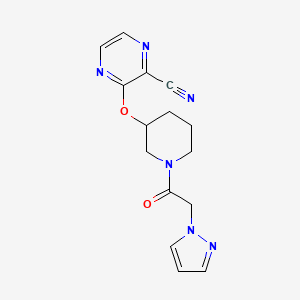

The compound 5-Bromo-1-ethylpyrazin-2(1H)-one is a derivative of pyrazinone, which is a class of organic compounds containing a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) fused with a ketone group. The presence of a bromine atom and an ethyl group on the pyrazine ring indicates that the compound is a brominated and alkylated derivative, which could potentially influence its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of brominated pyrazinone derivatives can be achieved through various methods. For instance, 1-aryl-5-bromopyrazoles can be prepared from their corresponding 1-arylpyrazolones with PBr3 in refluxing acetonitrile, as described in the synthesis of unsymmetrical 3,5-disubstituted 1-arylpyrazoles . Similarly, 5-bromoindazole-3-carboxylic acid methylester can be arylated and converted to diethylamide to yield brominated indazole derivatives . These methods indicate that brominated pyrazinones can be synthesized through halogenation reactions and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated pyrazinone derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-ethyl-5-bromouracil, a related compound, shows that the molecules are joined in pairs with hydrogen bonds and are stacked with the base plane tilted . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide reveals two symmetry-independent molecules in the unit cell with intramolecular hydrogen bonding and π-π stacking interactions stabilizing the crystal packing .

Chemical Reactions Analysis

Brominated pyrazinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups and the bromine atom, which is a good leaving group. Cross-coupling reactions, as demonstrated by the synthesis of 3,5-disubstituted 1-arylpyrazoles, are possible due to the bromine atom's ability to be replaced by other substituents in the presence of a palladium catalyst . The reactivity of these compounds can be further explored in the context of their potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazinone derivatives are influenced by their molecular structure. The presence of a bromine atom generally increases the molecular weight and may affect the compound's boiling and melting points. The crystalline form, hydrogen bonding, and stacking interactions can impact the solubility and stability of these compounds. For instance, the crystal structure of 1-ethyl-5-bromouracil suggests that hydrogen bonding could play a role in the compound's solubility in polar solvents . The spectroscopic characterization of these compounds provides insights into their chemical environment and the electronic distribution within the molecule, which are crucial for understanding their reactivity and interactions with other molecules .

科学研究应用

在抗精神病药中的潜力

Högberg 等人(1990)的一项研究探索了一系列 5-取代苯甲酰胺的合成,其中涉及 5-溴-1-乙基吡嗪-2(1H)-酮。这些化合物对多巴胺 D-2 受体表现出有效的抑制作用,使其适合在抗精神病药物开发中进行研究 (Högberg, Ström, Hall, & Ögren, 1990)。

在合成吡啶基-吡唑-3-酮衍生物中的作用

黄等人(2017)合成了包括 5-溴-1-乙基吡嗪-2(1H)-酮衍生物在内的新型化合物。这些化合物对 HepG2 细胞系表现出微弱的生长抑制作用,表明在癌症研究中具有潜力 (Huang, Zhang, Zhang, Wang, & Xiao, 2017)。

在吡唑化学中的应用

Heinisch 等人(1990)研究了溴代吡唑的定向锂化,包括 5-溴-1-乙基吡嗪-2(1H)-酮,证明了其在合成二取代吡唑中的用途。这项研究有助于更广泛地了解吡唑化学及其应用 (Heinisch, Holzer, & Pock, 1990)。

对抗菌和抗真菌剂的贡献

Ashok 等人(2015)使用 5-溴-1-乙基吡嗪-2(1H)-酮合成了一系列化合物,对细菌和真菌菌株表现出很高的抗菌活性。这项研究突出了其在开发新的抗菌和抗真菌剂方面的潜力 (Ashok, Ganesh, Lakshmi, & Ravi, 2015)。

在蝶啶化学中的用途

Albert(1979)对将氨基吡嗪的 5-溴衍生物(如 5-溴-1-乙基吡嗪-2(1H)-酮)转化为各种蝶啶-4-酮进行了研究。这项研究有助于蝶啶化学领域,这对于生物系统至关重要 (Albert, 1979)。

属性

IUPAC Name |

5-bromo-1-ethylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)8-3-6(9)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDDBHCXNWZZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

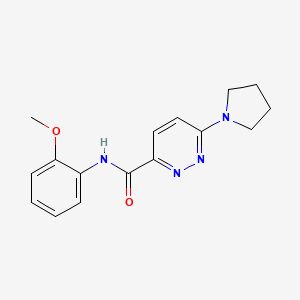

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)